molecular formula C6H11IO2 B041203 Tert-butyl 2-iodoacetate CAS No. 49827-15-8

Tert-butyl 2-iodoacetate

Cat. No. B041203
CAS RN: 49827-15-8
M. Wt: 242.05 g/mol
InChI Key: QYPDJIDQEZDFLS-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodoacetate is a chemical compound used in the synthesis and biological evaluation of water-soluble derivatives of potent V-ATPase inhibitor archazolid .


Synthesis Analysis

Tert-butyl 2-iodoacetate can be synthesized by refluxing a mixture of tert-butyl bromoacetate and sodium iodide in acetone for 3 hours. The mixture is then cooled to room temperature and filtered. The resulting filtrate is evaporated to yield a solid residue which is suspended in ether. The ether suspension is washed with water and saturated sodium chloride (NaCl). The resulting ether solution is dried with MgSO4 and evaporated to yield the product as a yellow oil .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-iodoacetate is C6H11IO2. Its molecular weight is 242.06 . The InChI code is 1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 2-iodoacetate is a light yellow to yellow liquid . It has a predicted boiling point of 206.4±13.0 °C and a predicted density of 1.614±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .

Scientific Research Applications

Organic Chemistry

Application Summary

“Tert-butyl 2-iodoacetate” is a chemical compound used in organic chemistry . It’s often used as a reagent in various chemical reactions due to its iodine component, which can act as a good leaving group .

Method of Application

The specific method of application can vary depending on the reaction. Generally, “Tert-butyl 2-iodoacetate” is added to the reaction mixture in a controlled manner to ensure that the reaction proceeds smoothly . The reaction conditions, such as temperature and solvent, can also be adjusted to optimize the reaction .

Results and Outcomes

The outcomes of the reactions involving “Tert-butyl 2-iodoacetate” can vary widely depending on the other reactants and the reaction conditions. In general, it’s used to introduce the acetate group into a molecule, which can then be further manipulated using other reactions .

Synthesis of Zwitterionic Dendrimers

Application Summary

“Tert-butyl 2-iodoacetate” has been used in the synthesis of zwitterionic dendrimers, which are potential candidates for biomedical applications .

Method of Application

The synthesis involves the reaction of “Tert-butyl 2-iodoacetate” with other reagents to form the dendrimer structure . The specific reaction conditions, such as temperature and solvent, can be adjusted to optimize the reaction .

Results and Outcomes

The synthesized zwitterionic dendrimers were found to be highly charged while having zero net charge . These dendrimers were characterized using various techniques, including X-ray photoelectron spectroscopy .

Synthesis of Water-Soluble Derivative of Potent V-ATPase Inhibitor Archazolid

Application Summary

“Tert-butyl 2-iodoacetate” is used in the synthesis and biological evaluation of a water-soluble derivative of a potent V-ATPase inhibitor called archazolid .

Results and Outcomes

Synthesis of Functionalized Dendrimers

Application Summary

“Tert-butyl 2-iodoacetate” has been used in the design and synthesis of fully zwitterionic, functionalized dendrimers . These dendrimers are potential candidates for various applications due to their high level of control over their architecture, the presence of internal cavities, and the possibility for multivalent interactions .

Safety And Hazards

Tert-butyl 2-iodoacetate is considered hazardous. It has the signal word “Danger” and is associated with the hazard statements H227, H301, H311, H315, H319, H331, H335. Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for Tert-butyl 2-iodoacetate are not mentioned in the search results, it’s known that tert-butyl compounds are of interest in the field of organic synthesis .

Relevant Papers Tert-butyl 2-iodoacetate has been mentioned in peer-reviewed papers and technical documents, indicating its relevance in the field of chemistry .

properties

IUPAC Name

tert-butyl 2-iodoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(2,3)9-5(8)4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPDJIDQEZDFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452226
Record name Tert-butyl 2-iodoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-iodoacetate

CAS RN

49827-15-8
Record name Tert-butyl 2-iodoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of t-butyl chloroacetate (20 g) and sodium iodide (25 g) is stirred in acetone (200 ml) for twenty hours. The acetone is removed by distillation under reduced pressure. The residue is partitioned between diethyl ether (100 ml) and water (50 ml). The ether layer is washed with water, 5% sodium thiosulfate solution, and water. The organic layer is dried over sodium sulfate, and evaporated under reduced pressure. There is obtained 25 grams of t-butyl iodoacetate. NMR: 63.5, 1.38.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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